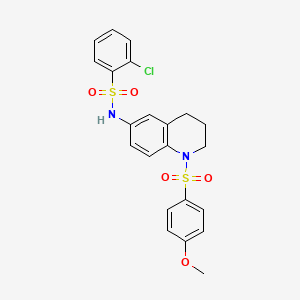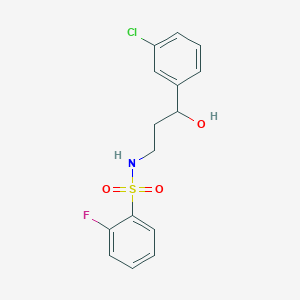![molecular formula C13H17Cl2NO B2418937 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide CAS No. 243963-44-2](/img/structure/B2418937.png)
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Tolfenpyrad' and is a member of the pyrazole class of chemicals. Tolfenpyrad is a potent insecticide that has shown promising results in controlling various pests.
作用機序
The mechanism of action of tolfenpyrad involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain. This inhibition leads to the disruption of energy production, ultimately resulting in the death of the target organism. Tolfenpyrad has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Tolfenpyrad has been found to have several biochemical and physiological effects. It has been shown to cause oxidative stress and disrupt mitochondrial function in target organisms. Tolfenpyrad has also been found to have neuroprotective properties and may be effective in the treatment of various neurological diseases. However, further research is needed to fully understand the biochemical and physiological effects of tolfenpyrad.
実験室実験の利点と制限
Tolfenpyrad has several advantages for use in lab experiments. It is a potent insecticide that is effective against a wide range of pests, making it a valuable tool for studying insect physiology and behavior. Tolfenpyrad is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to the use of tolfenpyrad in lab experiments. Its toxicity to non-target organisms and potential environmental impacts must be carefully considered before use.
将来の方向性
There are several future directions for the study of tolfenpyrad. Further research is needed to fully understand the biochemical and physiological effects of tolfenpyrad on target and non-target organisms. Additionally, the potential use of tolfenpyrad in the treatment of various diseases, including neurological diseases, should be further explored. The development of new and more effective insecticides based on the structure of tolfenpyrad is also an area of future research.
合成法
The synthesis of 3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-6-methylbenzyl chloride with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with chloroacetyl chloride to form the desired product.
科学的研究の応用
Tolfenpyrad has shown significant potential in various scientific research applications. It has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including mites, whiteflies, aphids, and thrips. Tolfenpyrad has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective properties and has shown promising results in animal studies.
特性
IUPAC Name |
3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-5-4-6-11(15)10(9)7-16-12(17)13(2,3)8-14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDNLFHJUCMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CNC(=O)C(C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[(2-Chloroacetyl)amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2418858.png)

![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)



![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)